4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one
Overview
Description
The compound appears to be a complex organic molecule with multiple functional groups, including a bromophenyl group, a fluorophenyl group, an imidazolyl group, and a pyrrolopyrazolone core.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route. However, the compound likely involves multi-step synthesis involving reactions such as bromination, fluorination, and condensation.Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple aromatic rings and a pyrrolopyrazolone core. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to the presence of reactive functional groups. For example, the bromophenyl group might undergo nucleophilic aromatic substitution reactions, and the imidazolyl group might participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature and may have low solubility in water due to the presence of multiple aromatic rings.Scientific Research Applications
Synthesis and Structural Properties
- Researchers have synthesized similar pyrazole compounds and investigated their structural properties. For instance, Loh et al. (2013) synthesized compounds including 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde and characterized them using X-ray crystal structure determination. These findings contribute to understanding the structural attributes of related pyrazole compounds (Loh et al., 2013).
- Kariuki et al. (2021) also synthesized and structurally characterized similar compounds, providing insights into their conformation and crystalline structures (Kariuki et al., 2021).
Potential Biological Activities
- Mary et al. (2015) conducted a comprehensive study on a compound similar to the one , examining its molecular structure, vibrational frequencies, and theoretical properties. Their research indicated potential biological activities, including interactions at the molecular level that could be relevant for drug development (Mary et al., 2015).
- The synthesis and evaluation of pyrazole derivatives for their monoamine oxidase inhibitory activity, as studied by Koç et al. (2014), suggest potential therapeutic applications in areas such as depression and anxiety (Koç et al., 2014).
Applications in Chemistry
- Ali et al. (2016) explored the reactivity of a similar compound, leading to the synthesis of new substituted pyrazoles and related derivatives. This research contributes to the broader field of organic synthesis, demonstrating the versatility of pyrazole-based compounds (Ali et al., 2016).
- The study by Abdelhamid et al. (2017) on the utility of a related compound as a precursor for the synthesis of functionalized heterocycles highlights its significance in creating diverse chemical structures with potential applications in various fields (Abdelhamid et al., 2017).
Safety And Hazards
Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. However, due to the presence of a bromine atom, it might be hazardous if ingested or inhaled, and it might be harmful to the environment.
Future Directions
Future research on this compound could involve synthesizing it, determining its exact structure, studying its chemical reactivity, and testing its potential biological activity. It might also be interesting to study its physical and chemical properties in more detail, and to assess its safety and environmental impact.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound might differ. For a more accurate and detailed analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25BrFN5O/c31-24-11-9-23(10-12-24)28-26-27(22-5-2-1-3-6-22)34-37(19-21-7-13-25(32)14-8-21)29(26)30(38)36(28)17-4-16-35-18-15-33-20-35/h1-3,5-15,18,20,28H,4,16-17,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTRUQGSTZSFSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)CC6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25BrFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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